molecular formula C24H35ClN2O5 B1671885 Indolapril hydrochloride CAS No. 80828-32-6

Indolapril hydrochloride

Cat. No.: B1671885
CAS No.: 80828-32-6
M. Wt: 467.0 g/mol
InChI Key: QNSWMJYOGMUVGO-PABIKWFMSA-N
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Description

Indolapril hydrochloride, also known as CI-907, is an orally active nonsulfhydryl angiotensin converting enzyme inhibitor. It is highly specific in suppressing the contractile or pressor responses to angiotensin I. This compound is a potent antihypertensive agent, making it valuable in the treatment of high blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indolapril hydrochloride is synthesized through a series of chemical reactions involving the esterification of specific intermediates. The synthetic route typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between a carboxylic acid and an alcohol.

    Esterification: The intermediate is then esterified to form the ester derivative.

    Hydrolysis: The ester derivative undergoes hydrolysis to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Indolapril hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to form reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Indolapril hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving angiotensin converting enzyme inhibitors.

    Biology: The compound is studied for its effects on biological systems, particularly its role in regulating blood pressure.

    Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.

    Industry: The compound is used in the development of new antihypertensive drugs and formulations

Mechanism of Action

Indolapril hydrochloride exerts its effects by inhibiting the angiotensin converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin converting enzyme and the angiotensin II receptors .

Comparison with Similar Compounds

Similar Compounds

    Enalapril: Another angiotensin converting enzyme inhibitor used to treat hypertension.

    Lisinopril: A similar compound with a longer duration of action.

    Ramipril: Known for its cardioprotective effects.

Uniqueness of Indolapril Hydrochloride

This compound is unique due to its high specificity in suppressing the contractile responses to angiotensin I and its potent antihypertensive effects. Unlike some other angiotensin converting enzyme inhibitors, this compound does not contain a sulfhydryl group, which reduces the risk of certain side effects .

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18-,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWMJYOGMUVGO-PABIKWFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80828-32-6
Record name Indolapril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080828326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMI2CZ2C4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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